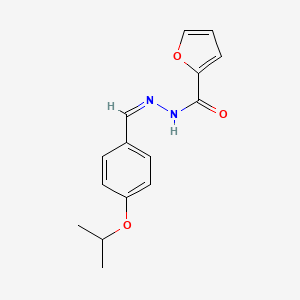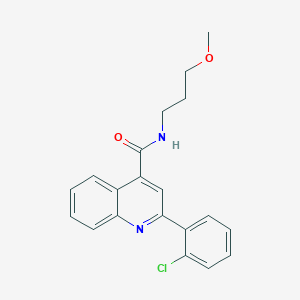![molecular formula C9H6F2N2O2S B4772112 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B4772112.png)
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole
Übersicht
Beschreibung
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFP or DFPy and has been used in several research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole involves the inhibition of JNK and GSK-3β enzymes. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which is involved in various cellular processes, including inflammation, apoptosis, and stress response. GSK-3β is a serine/threonine protein kinase that regulates several cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of these enzymes by DFP leads to the modulation of several cellular processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole has been found to have several biochemical and physiological effects. Inhibition of JNK and GSK-3β enzymes by DFP has been found to reduce inflammation, apoptosis, and stress response in several cellular and animal models. DFP has also been found to improve glucose metabolism and reduce insulin resistance in animal models of diabetes. These effects suggest that DFP has potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole in lab experiments include its unique properties, such as its ability to inhibit JNK and GSK-3β enzymes. This compound has been found to be effective in several cellular and animal models, making it a promising candidate for further research. However, the limitations of using DFP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research on 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole. These include further studies on its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes. Additionally, the development of new derivatives of DFP with improved efficacy and reduced toxicity is an area of future research. The use of DFP in combination with other drugs or therapies is also an area of future research, as it may enhance its therapeutic efficacy. Overall, the potential applications of 1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole in various fields make it an exciting area of research for the scientific community.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole has been used in various research studies due to its unique properties. This compound has been found to inhibit the activity of several enzymes, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in several cellular processes, including inflammation, apoptosis, and cell differentiation. Therefore, DFP has been studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-7-2-3-8(11)9(6-7)16(14,15)13-5-1-4-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQAMLDTRIHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4772051.png)
![N-(2-furylmethyl)-1-methyl-4-{[3-(2-naphthylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4772062.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4772075.png)
![1-ethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4772078.png)
![1-(4-ethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4772092.png)
![ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate](/img/structure/B4772117.png)
![N-[(butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4772125.png)
![3-allyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772127.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4772134.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4772138.png)